4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine
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Overview
Description
The compound “4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine” is a chemical compound with the molecular formula C14H10N4O3S . It is also known as “2-[(4-Nitrobenzyl)thio]-5-(pyridin-4-yl)-1,3,4-oxadiazole” and "4-[5-(4-Nitro-benzylsulfanyl)-[1,3,4]oxadiazol-2-yl]-pyridine" .
Molecular Structure Analysis
The molecular structure of “4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine” consists of a pyridine ring attached to an oxadiazole ring via a carbon atom. The oxadiazole ring is further substituted with a nitrobenzyl sulfanyl group .Scientific Research Applications
Synthesis and Biological Evaluation
4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine and its derivatives have been explored in various studies focusing on their synthesis and biological evaluation. Fathima et al. (2021) synthesized a series of novel compounds with the 1,3,4-oxadiazole moiety and assessed them for antimicrobial, antioxidant, and antitubercular activities. The compounds displayed a wide range of activities, and certain compounds (6c, 6d, and 6e) exhibited potent antitubercular results due to their excellent docking scores with antitubercular receptor H37Rv (Fathima et al., 2021).
Antimicrobial and Antitubercular Activity
Another study by Das et al. (2022) synthesized novel 5-pyrazyl-2-sulfanyl-1,3,4-oxadiazole derivatives and evaluated them for antibacterial and antitubercular activity. Some compounds demonstrated promising antitubercular activity, which was supported by molecular docking analysis (Das et al., 2022).
Structural Applications in Coordination Chemistry
Gao et al. (2012) explored the structural aspects of 1,3,4-oxadiazole derivatives in coordination chemistry. They described a compound where the Ni(II) atom is octahedrally coordinated, forming infinite double-stranded chains, demonstrating the compound's potential in forming complex molecular structures (Gao et al., 2012).
Anticancer Applications
Redda et al. (2007) synthesized and evaluated the anti-cancer activities of substituted 1,3,4-oxadiazolyl tetrahydropyridines, highlighting the potential of these compounds in cancer research. They observed moderate cytotoxicity in their evaluations, suggesting the relevance of these compounds in anticancer studies (Redda & Gangapuram, 2007).
Mechanism of Action
Target of Action
The compound “4-{5-[(4-Nitrobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}pyridine” contains a nitrobenzyl group, which is often involved in prodrug strategies where the nitro group is reduced in the body to release the active drug . The specific target would depend on the active drug released upon reduction.
Mode of Action
The nitro group in the nitrobenzyl moiety could potentially undergo enzymatic reduction in the body, leading to the release of the active drug . The exact mode of action would depend on the nature of this active drug.
Pharmacokinetics
The ADME properties of the compound would depend on various factors such as its solubility, stability, and the presence of functional groups that could undergo metabolic transformations. The nitro group in the nitrobenzyl moiety, for instance, could be metabolically reduced .
Action Environment
Environmental factors such as pH and the presence of specific enzymes could influence the compound’s action, efficacy, and stability. For instance, the reduction of the nitro group in the nitrobenzyl moiety might require specific reducing enzymes .
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-5-pyridin-4-yl-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N4O3S/c19-18(20)12-3-1-10(2-4-12)9-22-14-17-16-13(21-14)11-5-7-15-8-6-11/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNQNIANBMFBFLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NN=C(O2)C3=CC=NC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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